molecular formula C12H17N3O3 B14851664 Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate

Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate

Katalognummer: B14851664
Molekulargewicht: 251.28 g/mol
InChI-Schlüssel: QWORQKLOACYGFT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate is a chemical compound with the molecular formula C12H17N3O3 and a molecular weight of 251.28 g/mol . This compound is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate typically involves the reaction of 5-amino-4-formylpyridine with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction parameters .

Analyse Chemischer Reaktionen

Types of Reactions

Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate is utilized in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Employed in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Tert-butyl (5-amino-4-formylpyridin-2-YL)methylcarbamate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its combination of an amino group, formyl group, and tert-butyl carbamate moiety makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C12H17N3O3

Molekulargewicht

251.28 g/mol

IUPAC-Name

tert-butyl N-[(5-amino-4-formylpyridin-2-yl)methyl]carbamate

InChI

InChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-9-4-8(7-16)10(13)6-14-9/h4,6-7H,5,13H2,1-3H3,(H,15,17)

InChI-Schlüssel

QWORQKLOACYGFT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=N1)N)C=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.